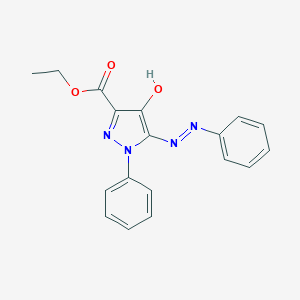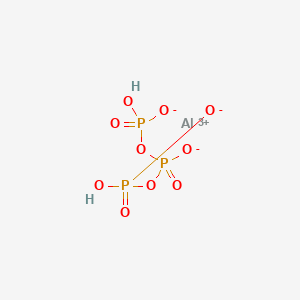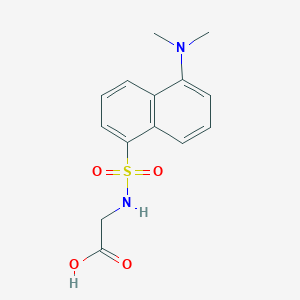
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "ethyl 4-(4-hydroxyphenylazo)-1-phenyl-1H-pyrazole-3-carboxylate" and is a member of the pyrazole family of compounds. In
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is complex and involves several processes. This compound has been shown to bind to specific receptors and modulate their activity. The exact mechanism of action of this compound depends on the specific receptor it binds to. For example, 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to inhibit the activity of cyclooxygenase-2 by binding to its active site and blocking the production of prostaglandins.
Biochemische Und Physiologische Effekte
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have several biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes and receptors, which can lead to changes in cellular signaling pathways. Some of the most common effects of this compound include:
1. Anti-inflammatory Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 and reducing the production of prostaglandins.
2. Antioxidant Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has several advantages and limitations for lab experiments. Some of the most common advantages and limitations include:
Advantages:
1. High Purity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a highly pure compound that can be easily synthesized in the lab.
2. Specific Activity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has a specific activity that can be easily measured and quantified.
Limitations:
1. Toxicity: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be toxic at high concentrations, which can limit its use in lab experiments.
2. Stability: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be unstable under certain conditions, which can limit its use in lab experiments.
Zukünftige Richtungen
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has several potential future directions for scientific research. Some of the most common future directions include:
1. Drug Development: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has the potential to be developed into new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Biochemical and Physiological Studies: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be further studied to investigate its mechanism of action and its effects on various enzymes and receptors.
3. Nanoparticle Synthesis: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be used in the synthesis of nanoparticles for drug delivery and other applications.
4. Environmental Applications: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester can be used in environmental applications, such as the removal of heavy metals from water.
Conclusion:
In conclusion, 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a unique compound that has gained significant attention in scientific research. This compound has been extensively studied for its potential use in drug development and in the study of biochemical and physiological processes. While this compound has several advantages and limitations for lab experiments, it has several potential future directions for scientific research, including drug development, nanoparticle synthesis, and environmental applications.
Synthesemethoden
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-hydroxybenzenediazonium chloride with ethyl 3-oxobutanoate in the presence of sodium acetate. This reaction results in the formation of the desired compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasonic irradiation.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been extensively studied in scientific research due to its unique properties. This compound has been used in the development of new drugs, as well as in the study of biochemical and physiological processes. Some of the most common applications of this compound include:
1. Drug Development: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been used in the development of new drugs due to its ability to bind to specific receptors and modulate their activity. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Biochemical and Physiological Studies: 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester has been used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and receptors. This compound has been shown to modulate the activity of several enzymes and receptors, including cyclooxygenase-2, nitric oxide synthase, and the GABA receptor.
Eigenschaften
CAS-Nummer |
15096-02-3 |
|---|---|
Produktname |
1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(phenylazo)-, ethyl ester |
Molekularformel |
C18H16N4O3 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-1-phenyl-5-phenyldiazenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-2-25-18(24)15-16(23)17(20-19-13-9-5-3-6-10-13)22(21-15)14-11-7-4-8-12-14/h3-12,23H,2H2,1H3 |
InChI-Schlüssel |
OWYTYDUDULWGQR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1O)N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1O)N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
15096-02-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)




![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)






![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
